JNJ-28583867
Description
Properties
CAS No. |
892407-39-5 |
|---|---|
Molecular Formula |
C24H32N2O2S |
Molecular Weight |
412.59 |
IUPAC Name |
4-[3-[[(4S)-2-Methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |
InChI |
InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3/t24-/m0/s1 |
InChI Key |
XYYGFCDTBHAUSN-DEOSSOPVSA-N |
SMILES |
CSC1=CC=C([C@@H]2CN(C)CC3=C2C=CC(OCCCN4CCOCC4)=C3)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-28583867; JNJ 28583867; JNJ28583867; |
Origin of Product |
United States |
Molecular Targets and Receptor Pharmacology of Jnj 28583867
Histamine (B1213489) H3 Receptor Antagonism
JNJ-28583867 demonstrates potent antagonism at the human histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.
In vitro binding assays have determined that this compound possesses a high affinity for the human histamine H3 receptor, with a reported inhibitor constant (Kᵢ) of 10.6 nM. researchgate.net This indicates a strong binding interaction with the receptor. Further selectivity profiling is necessary to fully characterize its binding to other histamine receptor subtypes (H1, H2, and H4).
While in vivo studies have confirmed the functional antagonism of this compound at the H3 receptor, specific in vitro data from functional assays, such as pA₂ or IC₅₀ values, are not extensively detailed in publicly available literature. Such data would be derived from assays measuring the compound's ability to block agonist-induced signaling, for example, through GTPγS binding or cAMP modulation assays.
Serotonin (B10506) Transporter Inhibition
In addition to its effects on the histaminergic system, this compound is a potent inhibitor of the human serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.
This compound displays a high binding affinity for the human serotonin transporter, with a Kᵢ value of 3.7 nM. researchgate.net Research indicates that the compound has a 30-fold greater selectivity for the serotonin transporter over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. researchgate.net The specific Kᵢ values for DAT and NET have not been detailed in the available literature.
Binding Affinity of this compound at Monoamine Transporters
| Target | Binding Affinity (Kᵢ, nM) | Selectivity vs. SERT |
|---|---|---|
| Serotonin Transporter (SERT) | 3.7 | - |
| Dopamine Transporter (DAT) | Data not available | 30-fold lower affinity than SERT |
| Norepinephrine Transporter (NET) | Data not available | 30-fold lower affinity than SERT |
While the potent binding of this compound to SERT strongly implies functional inhibition of serotonin reuptake, specific IC₅₀ values from in vitro functional assays are not available in the reviewed literature. Such assays would typically involve measuring the inhibition of radiolabeled serotonin uptake into synaptosomes or cells expressing the human serotonin transporter. In vivo studies have shown that administration of this compound leads to a significant increase in extracellular serotonin levels, which is consistent with the functional inhibition of the transporter. researchgate.net
Comparative Selectivity Profile Against Other Monoamine Transporters (Dopamine and Norepinephrine)
A key aspect of the pharmacological profile of this compound is its selectivity for the serotonin transporter over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). Research indicates that this compound exhibits a 30-fold greater selectivity for SERT compared to both DAT and NET. This preferential affinity for the serotonin transporter is a significant characteristic, as it suggests a more targeted serotonergic effect with potentially fewer side effects associated with the modulation of dopamine and norepinephrine levels.
The binding affinities (Ki) of this compound at these transporters are summarized in the table below. While the precise Ki values for DAT and NET are not explicitly detailed in available literature, the selectivity ratio provides a clear indication of the compound's preferential activity.
| Transporter | Binding Affinity (Ki) |
|---|---|
| Serotonin Transporter (SERT) | 3.7 nM |
| Dopamine Transporter (DAT) | > 111 nM (estimated based on 30-fold lower affinity than SERT) |
| Norepinephrine Transporter (NET) | > 111 nM (estimated based on 30-fold lower affinity than SERT) |
Off-Target Receptor Profiling and Selectivity Studies
To fully characterize the selectivity of a compound, it is essential to assess its potential for interacting with a wide range of other receptors, transporters, and enzymes. This process, known as off-target receptor profiling, helps to identify any unintended molecular interactions that could lead to unforeseen biological effects.
Broad Panel Screening and Activity Assessment
Comprehensive data from broad panel screening of this compound against a wide array of off-target receptors is not extensively detailed in publicly available scientific literature. Such studies are critical for establishing a complete selectivity profile and for predicting potential side effects. The primary focus of published research has been on its high-affinity targets, the serotonin transporter and the histamine H3 receptor, and its selectivity against the closely related dopamine and norepinephrine transporters. Without access to comprehensive screening data, a full assessment of the off-target activities of this compound remains an area for further investigation.
Preclinical Pharmacological Characterization of Jnj 28583867
In Vitro Pharmacological Investigations
Receptor Binding Assays
In vitro binding assays have been crucial in quantifying the affinity of JNJ-28583867 for its primary targets. These studies reveal that this compound is a potent inhibitor at the human serotonin (B10506) transporter (SERT) with a Ki of 3.7 nM and possesses a high affinity for the human histamine (B1213489) H3 receptor with a Ki of 10.6 nM. nih.govresearchgate.net For the histamine H3 receptor, the compound was found to be approximately two-fold less potent at the rat receptor. researchgate.net In contrast, no significant species selectivity was observed for SERT. researchgate.net Further analysis demonstrated that this compound has about a 30-fold selectivity for SERT when compared to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govresearchgate.net
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Target | Species | Affinity (Ki, nM) |
|---|---|---|
| Histamine H3 Receptor | Human | 10.6 nih.gov |
Functional Cellular Assays
Functional cellular assays have corroborated the findings from receptor binding studies, demonstrating the antagonistic activity of this compound at the histamine H3 receptor. The pA2 value, a measure of antagonist potency, was determined to be 8.05 in a functional cell-based assay, which is consistent with its binding affinity. researchgate.net These assays confirm that this compound not only binds to the H3 receptor but also effectively blocks its function. researchgate.net Further functional studies demonstrated that this compound can block imetit-induced drinking, providing in vivo evidence of its functional activity at the histamine H3 receptor. nih.gov Additionally, at doses of 0.3 mg/kg and higher, the compound significantly increased cortical extracellular levels of serotonin, which is consistent with its role as a SERT inhibitor. nih.gov
In Vivo Receptor Occupancy Studies
Methodologies for Assessing Brain Receptor Occupancy in Preclinical Models
To determine the extent to which this compound engages its targets in a living system, ex vivo and in vivo receptor occupancy studies are employed in preclinical models, such as rats. researchgate.netgiffordbioscience.com In ex vivo occupancy studies, the test compound is administered to the animal, and after a specific time, the brain tissue is harvested. giffordbioscience.comsygnaturediscovery.com The level of receptor occupancy is then measured by assessing the degree to which the binding of a radiolabeled ligand to the target receptors is inhibited in the excised tissue. giffordbioscience.comsygnaturediscovery.com
For in vivo receptor occupancy, a radiotracer for the target receptor is administered intravenously after the test compound has been given. giffordbioscience.com The percentage reduction in the binding of the radiotracer to the target receptor, due to competition from the test compound, is then measured in the living animal. giffordbioscience.com A common approach involves comparing radioactivity in a receptor-rich region (like the cerebral cortex for H3 receptors) to a reference region with low receptor density (like the cerebellum). giffordbioscience.comnih.gov
Time- and Dose-Dependent Occupancy Profiles of H3 Receptor and SERT
Studies in rats have revealed the time- and dose-dependent occupancy of both the H3 receptor and SERT by this compound following subcutaneous administration. researchgate.net
Time-Dependency: Following a 1 mg/kg subcutaneous dose, maximal occupancy levels for both targets were observed at 1 hour post-administration and were sustained for up to 18 hours. researchgate.net
Dose-Dependency: One hour after subcutaneous administration, this compound demonstrated a dose-dependent occupancy of both the H3 receptor and SERT. researchgate.net A low dose of 0.3 mg/kg resulted in maximal occupancy of the H3 receptor, with an ED50 for occupancy being less than 0.3 mg/kg. researchgate.net For SERT, maximal occupancy was achieved at a dose of 3 mg/kg, with the ED50 also being below 0.3 mg/kg. researchgate.net
Table 2: Ex Vivo Receptor Occupancy of this compound in Rat Brain
| Target | Occupancy at 1 mg/kg s.c. (1-18h) | ED50 for Occupancy (1h post-dose) |
|---|---|---|
| Histamine H3 Receptor | ~100% researchgate.net | < 0.3 mg/kg s.c. researchgate.net |
Comparative Occupancy Kinetics Across Targets
A comparative analysis of the occupancy kinetics of this compound reveals distinct profiles for its primary and secondary targets. At a 1 mg/kg subcutaneous dose, the occupancy of the histamine H3 receptor was higher (approximately 100%) compared to the serotonin transporter (SERT), which showed about 80% occupancy. researchgate.net The occupancy profile for the norepinephrine transporter (NET) was similar to that of SERT, also around 80% for 18 hours. researchgate.net In contrast, the dopamine transporter (DAT) exhibited much lower levels of occupancy, approximately 30%, throughout the entire time course. researchgate.net These findings highlight the compound's higher in vivo potency for the H3 receptor over the monoamine transporters at the tested dose. researchgate.net
Neurochemical and Behavioral Modulation in Preclinical Models
Neurotransmitter Release Dynamics
Microdialysis studies in rats have been instrumental in elucidating the effects of JNJ-28583867 on the extracellular levels of key neurotransmitters in the frontal cortex.
Subcutaneous administration of this compound leads to a significant and dose-dependent increase in the extracellular levels of serotonin (B10506) (5-HT) in the frontal cortex. researchgate.net This effect is observed at doses of 0.3 mg/kg and higher. researchgate.net At the highest tested dose of 3 mg/kg, a plateau in 5-HT levels was reached at approximately eight times the basal levels. researchgate.net The elevated serotonin levels were sustained for the duration of the experiments, which extended up to 18 hours post-administration. researchgate.net This prolonged increase in serotonin is consistent with the compound's potent inhibitory action at the human serotonin transporter. researchgate.net
This compound also dose-dependently increases norepinephrine (B1679862) levels in the frontal cortex. researchgate.net However, this effect is less pronounced compared to its impact on serotonin. researchgate.net A statistically significant increase in norepinephrine was observed at doses of 1 mg/kg and higher. researchgate.net At a 3 mg/kg dose, the maximum increase was about four times the basal levels, which is roughly half of the maximal response seen with serotonin. researchgate.net
The compound has a dose-dependent effect on dopamine (B1211576) levels in the frontal cortex as well. researchgate.net At the highest dose of 3 mg/kg, a maximum increase of approximately three-fold in dopamine levels was observed. researchgate.net The compound demonstrates a 30-fold selectivity for the serotonin transporter over the dopamine and norepinephrine transporters, which is reflected in the comparatively modest increase in dopamine. researchgate.net
The observed increases in serotonin, norepinephrine, and dopamine are a direct consequence of this compound's dual pharmacological action. researchgate.netnih.gov Its potent inhibition of the serotonin transporter is the primary driver for the substantial and sustained elevation of extracellular serotonin. researchgate.net The antagonism of the histamine (B1213489) H3 receptor, which functions as a presynaptic autoreceptor and heteroreceptor, contributes to the modulation of the release of various neurotransmitters, including norepinephrine and dopamine. nih.govfrontiersin.orgscispace.com By blocking these receptors, this compound can enhance the release of these monoamines. nih.gov This combined mechanism of SERT inhibition and H3 receptor antagonism suggests a potential for broad effects on mood and cognition. nih.govcambridge.org
Table 1: Effect of this compound on Extracellular Neurotransmitter Levels in Rat Frontal Cortex
| Neurotransmitter | Maximum Increase (at 3 mg/kg s.c.) |
| Serotonin (5-HT) | ~8-fold of basal levels researchgate.net |
| Norepinephrine | ~4-fold of basal levels researchgate.net |
| Dopamine | ~3-fold of basal levels researchgate.net |
Functional In Vivo Activity at Histamine H3 Receptors
The in vivo functional activity of this compound at the histamine H3 receptor has been confirmed by its ability to block the effects of the H3 receptor agonist, imetit (B1201578). researchgate.net In animal models, imetit is known to induce specific behaviors, such as drinking. researchgate.net Preclinical studies have shown that this compound effectively blocks this imetit-induced drinking behavior. researchgate.net This antagonistic action provides clear evidence of the compound's functional engagement with and blockade of histamine H3 receptors in a living organism. frontiersin.orgresearchgate.netnih.gov
Assessment of Histaminergic System Modulation
This compound is a potent and selective antagonist of the histamine H3 receptor, with a binding affinity (Ki) of 10.6 nM for the human H3 receptor. nih.govmedchemexpress.com The compound also demonstrates functional antagonism, as evidenced by its ability to block imetit-induced drinking in preclinical models. nih.gov Imetit is a selective histamine H3 receptor agonist, and its effects are attenuated by H3 receptor antagonists. In addition to its primary activity at the H3 receptor, this compound also functions as a serotonin reuptake inhibitor (SERT), with a Ki of 3.7 nM. nih.govmedchemexpress.com This dual mechanism of action, combining H3 receptor antagonism with serotonin reuptake inhibition, is a key feature of its pharmacological profile. The compound exhibits a 30-fold selectivity for the serotonin transporter over the dopamine and norepinephrine transporters. nih.govresearchgate.net
In vivo studies have confirmed that this compound occupies both the histamine H3 receptor and the serotonin transporter in the rat brain at low doses. nih.govresearchgate.net This occupancy of its molecular targets is associated with downstream neurochemical effects, including a significant increase in cortical extracellular levels of serotonin. nih.govsemanticscholar.org Smaller increases in the extracellular levels of norepinephrine and dopamine have also been observed. nih.gov
Behavioral Phenotypes in Preclinical Animal Models
Wake-Promoting Effects and Sleep Architecture Modulation
This compound has demonstrated significant wake-promoting effects in preclinical studies. nih.gov This is consistent with the known role of histamine H3 receptor antagonists in promoting wakefulness. nih.gov The compound's effects on sleep architecture have been characterized by a dose-dependent increase in the time spent awake, which is mirrored by a decrease in non-rapid eye movement (NREM) sleep. nih.govresearchgate.net
Administration of this compound leads to a notable reduction in the duration of NREM sleep. nih.govresearchgate.net This effect is directly correlated with its wake-promoting activity, as the increase in wakefulness comes at the expense of time spent in NREM sleep. nih.gov
In addition to its effects on NREM sleep, this compound also produces a potent suppression of rapid eye movement (REM) sleep. nih.govresearchgate.net This suppression of REM sleep is a prominent feature of its effects on sleep architecture. nih.gov
Antidepressant-Like Activity in Rodent Behavioral Assays
This compound has shown antidepressant-like activity in established rodent models of depression. nih.govresearchgate.net This is attributed to its dual mechanism of action, which combines the wake-promoting effects of H3 receptor antagonism with the antidepressant effects of serotonin reuptake inhibition. nih.gov
In the mouse tail suspension test, a widely used assay for screening potential antidepressant drugs, this compound demonstrated a significant antidepressant-like effect. nih.govsemanticscholar.org The tail suspension test measures the immobility of mice when suspended by their tails, with a reduction in immobility time considered to be an indicator of antidepressant activity. meliordiscovery.comnih.gov this compound was shown to increase the amount of time the mice spent struggling, which is consistent with an antidepressant-like profile. semanticscholar.org
Preclinical Pharmacokinetic and Biopharmaceutical Considerations
Absorption and Bioavailability in Animal Species
Preclinical studies have determined that JNJ-28583867 possesses good oral bioavailability in rats. nih.govresearchgate.net Following oral administration, the bioavailability of the compound in this species was found to be 32%. nih.govresearchgate.net Research on a series of related tetrahydroisoquinolines, including this compound (referred to as compound 32 in the study), highlighted that it demonstrated high exposure in the brain after oral administration in rats. nih.gov
Pharmacokinetic Profile in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in rats, providing insights into its half-life and peak plasma concentrations after oral administration.
In preclinical rat models, the half-life of this compound was determined to be 6.9 hours following a 10 mg/kg oral dose. nih.govresearchgate.net
Following a 10 mg/kg oral dose in rats, the peak plasma concentration (Cmax) of this compound was observed to be 260 ng/ml. nih.govresearchgate.net
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Species |
| Bioavailability | 32% | Rat |
| Half-Life (t½) | 6.9 hours | Rat |
| Peak Plasma Concentration (Cmax) | 260 ng/ml | Rat |
Distribution and Brain Penetration in Preclinical Systems
This compound has demonstrated the ability to penetrate the central nervous system in preclinical models. nih.govresearchgate.netnih.gov Studies have shown that after subcutaneous administration in rats, this compound occupied both the histamine (B1213489) H₃ receptors and the serotonin (B10506) transporter (SERT) in the brain at low doses (<1 mg/kg). nih.govresearchgate.net This indicates that the compound effectively crosses the blood-brain barrier. researchgate.net Furthermore, research on this class of compounds has noted high exposure in the brain after oral administration. nih.gov Following subcutaneous administration, this compound achieved 100% receptor occupancy in the rat brain at both SERT and H₃ receptors. nih.gov
Metabolic Pathways and Excretion (General Preclinical Research)
Detailed information regarding the specific metabolic pathways and excretion routes of this compound in preclinical models is not extensively available in publicly accessible scientific literature. General drug development processes involve conducting radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies in animal models to understand these characteristics. nih.gov These studies typically identify the major metabolites and the primary routes of elimination, such as renal or biliary excretion. nih.gov However, specific biotransformation and excretion data for this compound have not been published.
Broader Research Implications and Future Directions
Role in Advancing Histamine (B1213489) H3 Receptor Research
JNJ-28583867 has been instrumental in deepening the understanding of the histamine H3 receptor's role in the central nervous system.
The histamine H3 receptor functions as both an autoreceptor on histamine-releasing neurons and a heteroreceptor on other types of neurons, regulating the release of various neurotransmitters. nih.govthermofisher.com As an antagonist, this compound blocks the inhibitory effects of these receptors. This action has been shown to increase the release of not only histamine but also other key neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govnih.gov Studies using this compound have helped to elucidate the downstream effects of H3 receptor blockade, confirming its role in modulating a wide array of neuronal circuits. nih.gov For example, research has demonstrated that antagonism of H3 heteroreceptors can lead to the liberation of acetylcholine, norepinephrine, glutamate, dopamine, and serotonin in the corticolimbic regions.
The histamine H3 receptor exists in multiple isoforms due to alternative splicing, and these isoforms can exhibit different pharmacological properties. nih.govthermofisher.com While the pharmacology of this compound at specific isoforms is not extensively detailed in the available literature, its use in broader H3 receptor research contributes to a general understanding of the physiological consequences of H3 receptor antagonism. Research into various H3 receptor ligands has highlighted that different isoforms, such as H3(445) and H3(365) in humans, can show distinct constitutive activity and responses to agonists. nih.gov The study of compounds like this compound encourages further investigation into how isoform-specific interactions might influence therapeutic outcomes.
Contributions to Serotonin System Pharmacology Research
This compound is a potent inhibitor of the serotonin transporter (SERT), a key protein in regulating serotonergic neurotransmission. nih.govresearchgate.net Its high affinity for SERT (Ki = 3.7 nM) makes it a valuable tool for studying the effects of serotonin reuptake inhibition, similar to selective serotonin reuptake inhibitors (SSRIs). medchemexpress.comnih.gov Research with this compound has shown that it significantly increases extracellular levels of serotonin in the frontal cortex. nih.govresearchgate.net This provides a model for investigating the combined effects of enhanced serotonergic and histaminergic activity, which is a departure from the study of single-target SSRIs. frontiersin.org
Insights into Multi-Target Pharmacological Strategies for Neurological Modulation
The dual activity of this compound exemplifies a multi-target pharmacological strategy, an approach gaining traction for treating complex multifactorial CNS diseases. nih.govoup.com By simultaneously targeting the histamine H3 receptor and the serotonin transporter, this compound can produce a unique neurochemical profile that may offer advantages over single-target agents. frontiersin.orgnih.gov This compound serves as a case study for how combining pharmacological actions in a single molecule can lead to synergistic or additive effects on neurotransmitter systems. frontiersin.org For instance, the wake-promoting effects of H3 receptor antagonism could complement the therapeutic actions of serotonin reuptake inhibition. nih.gov The study of this compound and similar multi-target ligands provides a rationale for designing future therapies with improved efficacy and potentially fewer side effects. nih.gov
Potential for Lead Optimization and Derivative Development
This compound serves as a valuable lead compound for the development of new and improved multi-target ligands. frontiersin.orgscispace.com Medicinal chemistry efforts can build upon its structure to fine-tune affinities for the H3 receptor and SERT, or to introduce additional activities. frontiersin.orgnih.gov The process of lead optimization involves modifying the chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles, while minimizing off-target effects. innoserlaboratories.com The development of this compound itself likely involved extensive structure-activity relationship (SAR) studies to achieve its dual-action profile. frontiersin.org Future research could explore derivatives of this compound to create compounds with tailored pharmacological effects for specific neurological or psychiatric conditions.
Advanced Research Tools and Methodologies Employing this compound (e.g., in vitro models, ex vivo assays)
This compound is utilized in a variety of advanced research methodologies to probe its mechanisms of action and physiological effects.
In Vitro Models: These include cell-based assays using cell lines that express the human histamine H3 receptor or the serotonin transporter. nih.govresearchgate.net Such models are crucial for determining the binding affinities (Ki values) and functional potencies of the compound at its molecular targets. medchemexpress.comresearchgate.net For example, the affinity of this compound for the human histamine H3 receptor was determined to be 10.6 nM in such assays. researchgate.net
Ex Vivo Assays: Ex vivo receptor occupancy studies are used to confirm that this compound engages its targets in the brain after systemic administration. researchgate.net In these experiments, animals are treated with the compound, and then brain tissue is analyzed to measure the degree to which the H3 receptors and SERT are occupied. researchgate.netnih.gov Studies have shown that this compound can achieve high levels of occupancy for both targets in the rat brain. researchgate.net
These research tools and methodologies are essential for characterizing the pharmacological profile of compounds like this compound and for translating in vitro findings to more complex biological systems. innoserlaboratories.comwayup.com
| In Vitro Binding Affinities of this compound | |
| Target | Ki (nM) |
| Human Histamine H3 Receptor | 10.6 medchemexpress.comnih.govresearchgate.net |
| Human Serotonin Transporter (SERT) | 3.7 medchemexpress.comnih.govresearchgate.net |
| Ex Vivo Receptor/Transporter Occupancy of this compound in Rat Brain | |
| Target | Occupancy |
| Histamine H3 Receptor | High occupancy at low doses (<1 mg/kg) nih.govresearchgate.net |
| Serotonin Transporter (SERT) | High occupancy at low doses (<1 mg/kg) nih.govresearchgate.net |
Q & A
Q. Methodological recommendations :
- Behavioral models : Use the tail-suspension test in mice to evaluate antidepressant-like effects while monitoring locomotor activity to isolate wakefulness promotion .
- Neurochemical assays : Employ in vivo microdialysis in rodents to measure extracellular 5-HT levels in the frontal cortex post-administration (e.g., subcutaneous dosing at 10 mg/kg) .
- Control groups : Compare this compound with standalone H3 antagonists (e.g., JNJ-5207852) and SSRIs (e.g., fluoxetine) to isolate synergistic effects .
- PK/PD integration : Correlate plasma/brain concentration-time profiles (via LC-MS/MS) with behavioral or neurochemical outcomes .
What methodological considerations are critical when analyzing contradictory binding affinity data for this compound across studies?
Q. Key strategies :
- Assay standardization : Ensure consistent radioligand choices (e.g., [³H]-α-methylhistamine for H3 receptors) and membrane preparation protocols to minimize variability .
- Species specificity : Verify receptor homology; rodent H3 receptors may differ in ligand affinity compared to human isoforms .
- Metabolite interference : Test for norfluoxetine-like metabolites that may contribute to prolonged SSRI activity, confounding parent compound analyses .
- Replicate hybrid ligands : Compare this compound with derivatives (e.g., compounds 28–30 in ) to contextualize affinity discrepancies .
How should researchers resolve discrepancies between in vitro binding affinities and in vivo efficacy outcomes?
Q. Approaches :
- Brain penetration studies : Measure unbound brain-to-plasma ratios (Kp,uu) to assess whether poor CNS penetration explains weak in vivo efficacy despite high in vitro affinity .
- Temporal PK/PD modeling : Link plasma exposure (e.g., AUC) to dynamic 5-HT level changes, as sustained receptor occupancy may require threshold concentrations .
- Functional assays : Use electrophysiology or β-arrestin recruitment assays to differentiate binding affinity from functional efficacy at H3 receptors .
What are the best practices for replicating this compound’s pharmacokinetic profiles in preclinical studies?
Q. Experimental design :
- Administration routes : Compare subcutaneous (s.c.), intravenous (i.v.), and oral (p.o.) dosing to evaluate bioavailability (e.g., oral bioavailability ~50% in rats) .
- Bioanalytical validation : Use LC-MS/MS with deuterated internal standards to quantify plasma/brain concentrations, ensuring sensitivity for low-dose regimens .
- Sampling frequency : Collect serial blood/brain samples over 24+ hours to capture the compound’s prolonged half-life (e.g., norfluoxetine-like retention) .
- Species alignment : Use Sprague-Dawley rats or comparable strains to match published PK parameters (e.g., t½ = 4–6 hours) .
How can researchers optimize the balance between H3 antagonism and SSRI activity in molecular analogs of this compound?
Q. Structural insights :
- Hybrid pharmacophore design : Overlap the H3 antagonist pharmacophore (e.g., 3-phenoxypropylpiperidine) with SSRI moieties (e.g., fluoxetine derivatives) while minimizing steric clashes .
- SAR studies : Modify substituents on the tetrahydroisoquinoline core to enhance H3 affinity (e.g., compound 29 in , Ki = 0.128 nM) .
- Selectivity screening : Test off-target activity at histamine H1/H2 and serotonin receptors (e.g., 5-HT2A) to avoid adverse effects .
What statistical methods are recommended for analyzing dose-dependent effects of this compound in behavioral assays?
Q. Analytical frameworks :
- Nonlinear regression : Fit dose-response curves (e.g., Emax models) to quantify EC50 values for antidepressant or wake-promoting effects .
- Multivariate ANOVA : Account for covariates like locomotor activity or baseline 5-HT levels in behavioral datasets .
- Power analysis : Use pilot data (e.g., S.E.M. ranges from ) to determine sample sizes (n ≥ 6/group) for adequate statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
